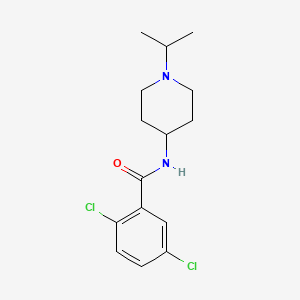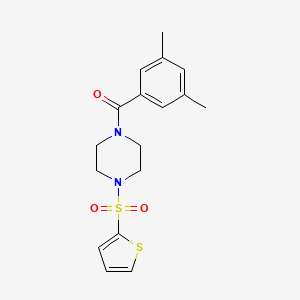![molecular formula C19H20F2N2O2 B4433401 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4433401.png)
1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine
説明
1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine, also known as Trazodone, is a psychoactive drug that is primarily used to treat depression and anxiety disorders. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone has been approved by the US Food and Drug Administration (FDA) for the treatment of major depressive disorder (MDD) since 1981.
科学的研究の応用
1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine has been extensively studied for its therapeutic effects on depression and anxiety disorders. It has been shown to be effective in treating MDD, generalized anxiety disorder (GAD), and post-traumatic stress disorder (PTSD). 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine has also been studied for its potential use in the treatment of insomnia, chronic pain, and alcohol withdrawal syndrome.
作用機序
1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine works by blocking the reuptake of serotonin in the brain, which increases the level of serotonin available for neurotransmission. Serotonin is a neurotransmitter that regulates mood, sleep, and appetite. 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine also acts as an antagonist at the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and anxiety. The exact mechanism of action of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine is not fully understood, but it is believed to involve complex interactions with multiple neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine has been shown to have a number of biochemical and physiological effects. It increases the levels of serotonin in the brain, which can improve mood and reduce anxiety. 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine also has sedative effects, which can help with insomnia and sleep disorders. It has been shown to have analgesic properties and can reduce pain in chronic pain conditions. 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory disorders.
実験室実験の利点と制限
1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, which makes it useful for investigating the role of serotonin in the brain. 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine is also relatively easy to administer and has a low risk of toxicity. However, there are some limitations to the use of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine in lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times to maintain a steady state. 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine can also have sedative effects, which may confound the results of some experiments.
将来の方向性
There are several future directions for research on 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine. One area of interest is the development of new SARIs with improved efficacy and fewer side effects. Another area of research is the investigation of the role of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine in the treatment of other psychiatric and neurological disorders. 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine has also been shown to have anti-inflammatory effects, and further research is needed to explore its potential use in the treatment of inflammatory disorders. Finally, there is a need for further research on the long-term effects of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine use, particularly in elderly patients.
特性
IUPAC Name |
2-(2,4-difluorophenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c1-14(25-18-8-7-15(20)13-17(18)21)19(24)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPVTUMBPNQIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 4-ethyl-5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4433318.png)
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(2-furoyl)piperazine](/img/structure/B4433331.png)

![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4433337.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4433344.png)

![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B4433363.png)






![methyl {3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}carbamate](/img/structure/B4433409.png)